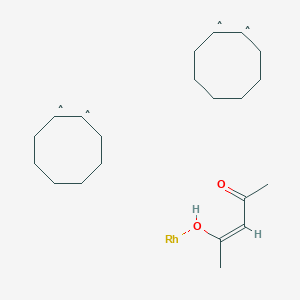
Acetylacetonatobis(cyclooctene)rhodium(I)
Descripción general
Descripción
Acetylacetonatobis(cyclooctene)rhodium(I) is a coordination compound . It is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .
Synthesis Analysis
This compound is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .Molecular Structure Analysis
The molecular formula of Acetylacetonatobis(cyclooctene)rhodium(I) is C21H35O2Rh4 . It has a molecular weight of 422.41 .Chemical Reactions Analysis
Acetylacetonatobis(cyclooctene)rhodium(I) is used in combination with phosphine ligands to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds . It is also a rhodium source for the catalytic addition of arylboronic acids to N-tert-butanesulfinyl imino esters .Physical And Chemical Properties Analysis
Acetylacetonatobis(cyclooctene)rhodium(I) is a yellow powder . It has a melting point of 138-140 °C . The solubility in water and density are not specified in the search results.Aplicaciones Científicas De Investigación
Organometallic Catalyst
Acetylacetonatobis(cyclooctene)rhodium(I) is an organometallic rhodium catalyst . Organometallic catalysts are widely used in various chemical reactions due to their ability to speed up reactions and increase yield.
Precursor Material
This compound is often used as a precursor to synthesize mononuclear rhodium complexes . These complexes have various applications in the field of chemistry and materials science.
Thin Film Deposition
In the field of materials science, Acetylacetonatobis(cyclooctene)rhodium(I) is used in thin film deposition . This process is crucial in the manufacturing of semiconductors, solar cells, and other electronic devices.
Industrial Chemistry
Acetylacetonatobis(cyclooctene)rhodium(I) finds its application in industrial chemistry . It can be used in various chemical processes to produce a wide range of products.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs and medicines.
LED Manufacturing
Acetylacetonatobis(cyclooctene)rhodium(I) is used in the manufacturing of Light Emitting Diodes (LEDs) . It plays a crucial role in the production of high-quality, energy-efficient LEDs.
Safety and Hazards
Mecanismo De Acción
Target of Action
Acetylacetonatobis(cyclooctene)rhodium(I), also known as CID 11235539, is a coordination compound of rhodium. It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Acetylacetonatobis(cyclooctene)rhodium(I) works by lowering the activation energy of the reaction and providing an alternative reaction pathway. It interacts with the reactant molecules, forming temporary bonds that allow the reaction to proceed more efficiently . The exact nature of these interactions can vary depending on the specific reaction being catalyzed.
Biochemical Pathways
The biochemical pathways affected by Acetylacetonatobis(cyclooctene)rhodium(I) are those of the chemical reactions it catalyzesInstead, it speeds up the reaction rate, allowing the reaction to reach equilibrium more quickly .
Result of Action
The primary result of the action of Acetylacetonatobis(cyclooctene)rhodium(I) is the acceleration of the chemical reactions it catalyzes. By lowering the activation energy and providing an alternative reaction pathway, it allows these reactions to proceed more quickly and efficiently .
Propiedades
InChI |
InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMZHAUBWDEWCR-DVACKJPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



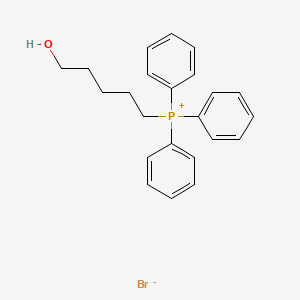
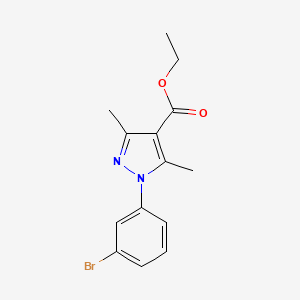

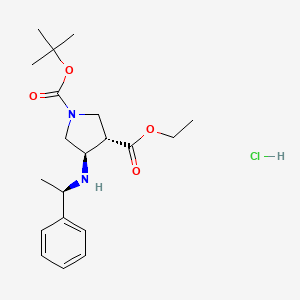

![3-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B3130957.png)
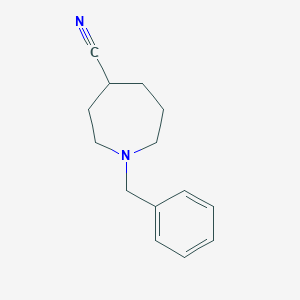
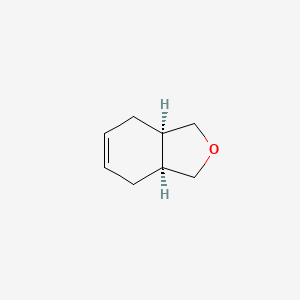
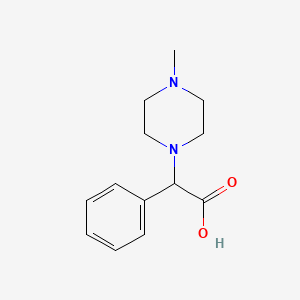

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)


